2-(2-Methylpyrrol-1-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpyrrol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7-3-2-4-8(7)5-6-9/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKRNPLLIWQEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 2 2 Methylpyrrol 1 Yl Ethanol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. This information is crucial for determining the structure of organic molecules.
Proton NMR (¹H NMR) spectroscopy provides a unique "fingerprint" of a molecule by mapping the chemical environment of its hydrogen atoms. For 2-(2-Methylpyrrol-1-yl)ethanol, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different sets of protons in the molecule.
The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. Protons in different chemical environments resonate at different frequencies. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.
Table 1: Representative ¹H NMR Data for Analogs of this compound This table is illustrative and based on data for analogous compounds. Actual values for this compound may vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyrrole-CH₃ | ~2.3 | s |
| N-CH₂ | ~4.0-4.2 | t |
| CH₂-OH | ~3.7-3.9 | t |
| Pyrrole (B145914) H-3 | ~5.9 | t |
| Pyrrole H-4 | ~6.1 | t |
| Pyrrole H-5 | ~6.6 | t |
| OH | Variable | s (broad) |
s = singlet, t = triplet
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule, thereby revealing its carbon skeleton. libretexts.org Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.
For this compound, the ¹³C NMR spectrum would display signals for the methyl carbon, the carbons of the pyrrole ring, and the two carbons of the ethanol (B145695) side chain. The chemical shifts of these carbons provide information about their hybridization and electronic environment. For example, the carbons of the aromatic pyrrole ring would appear at a higher chemical shift (downfield) compared to the sp³ hybridized carbons of the ethanol side chain.
While specific ¹³C NMR data for this compound is not available in the provided results, data for related compounds like 1-(pyridin-2-yl)ethanol (B103791) shows carbon signals at δ 24.1 (CH₃), 69.0 (CH), and in the range of 119.8-163.2 for the pyridine (B92270) ring carbons. rsc.org Similarly, for N-methyl-2-acetylpyrrole, the pyrrole carbons appear between δ 108 and 131 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general chemical shift ranges and data from analogs.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrrole-CH₃ | ~12-15 |
| N-CH₂ | ~50-55 |
| CH₂-OH | ~60-65 |
| Pyrrole C-2 | ~125-130 |
| Pyrrole C-3 | ~105-110 |
| Pyrrole C-4 | ~105-110 |
| Pyrrole C-5 | ~115-120 |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the protons of the N-CH₂ and CH₂-OH groups, confirming their connectivity. It would also reveal couplings between the adjacent protons on the pyrrole ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, for example, confirming the attachment of the methyl protons to the methyl carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is particularly useful for connecting different functional groups. For instance, it could show a correlation between the N-CH₂ protons and the C-2 and C-5 carbons of the pyrrole ring, confirming the point of attachment of the ethanol side chain to the nitrogen atom. columbia.edu
Carbon (13C) NMR for Carbon Skeleton Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. thermofisher.com Different functional groups absorb at characteristic frequencies, allowing for their identification. derpharmachemica.com
In the FTIR spectrum of this compound, several key absorption bands would be expected:
O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. derpharmachemica.com
C-H Stretch : Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups typically appear in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching from the pyrrole ring would be observed just above 3000 cm⁻¹.
C=C Stretch : The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring are expected in the 1400-1600 cm⁻¹ region.
C-N Stretch : The stretching vibration of the C-N bond of the pyrrole ring would likely be found in the 1250-1350 cm⁻¹ range.
C-O Stretch : The C-O stretching vibration of the primary alcohol would appear as a strong band in the 1000-1100 cm⁻¹ region. derpharmachemica.com
While a specific spectrum for this compound is not provided, FTIR data for analogs like 1-(pyridin-2-yl)ethanol show a broad O-H stretch around 3357 cm⁻¹. rsc.org
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Alkyl C-H | C-H Stretch | 2850-3000 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Pyrrole Ring | C=C Stretch | 1400-1600 |
| Pyrrole Ring | C-N Stretch | 1250-1350 |
| Primary Alcohol | C-O Stretch | 1000-1100 |
Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. google.com It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com
For this compound, Raman spectroscopy could provide valuable information about the vibrations of the pyrrole ring and the carbon-carbon backbone. For instance, the symmetric stretching of the C=C bonds in the pyrrole ring would be expected to produce a strong Raman signal. The symmetric C-C stretching of the ethanol side chain is also a characteristic Raman band, often observed around 880 cm⁻¹ in ethanol. fortlewis.edu
Although specific Raman data for this compound is not available, the analysis of related compounds demonstrates the utility of this technique. For example, in studies of ethanol-water mixtures, the symmetric C-C-O stretch of ethanol is a prominent and quantifiable peak. fortlewis.edu
Table 4: Potentially Strong Raman Bands for this compound
| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Pyrrole Ring | Symmetric C=C Stretch | ~1500-1600 |
| Pyrrole Ring | Ring Breathing Mode | ~1000-1100 |
| Ethanol Side Chain | Symmetric C-C Stretch | ~880 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. scienceready.com.au
Electron-impact mass spectrometry (EIMS) involves bombarding a sample with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. libretexts.org The fragmentation patterns observed are often characteristic of the molecule's structure.
For pyrrole derivatives, EIMS studies have shown that the fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov In the case of this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for N-substituted pyrroles involve cleavage of the side chain. For this compound, a prominent fragmentation would likely involve the loss of a CH₂OH group (mass = 31) or the entire ethanol side chain. The fragmentation of alcohols often involves the loss of a water molecule (H₂O, mass = 18) or cleavage of the C-C bond adjacent to the oxygen atom. iitd.ac.indocbrown.info For instance, the mass spectrum of ethanol shows a significant peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. docbrown.info
A general feature in the mass spectra of many organic compounds is the presence of a peak one mass unit higher than the molecular ion (M+1), which arises from the presence of the ¹³C isotope. docbrown.info
Table 1: Predicted EIMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (Predicted) |
| [M]⁺ | [C₇H₁₁NO]⁺ | 125 |
| [M - H]⁺ | [C₇H₁₀NO]⁺ | 124 |
| [M - CH₃]⁺ | [C₆H₈NO]⁺ | 110 |
| [M - H₂O]⁺ | [C₇H₉N]⁺ | 107 |
| [M - CH₂OH]⁺ | [C₆H₈N]⁺ | 94 |
| [C₅H₆N]⁺ | Pyrrole ring fragment | 80 |
Note: This table is predictive and based on general fragmentation principles. Actual experimental data may vary.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. ualberta.ca This level of precision is crucial for distinguishing between ions with the same nominal mass but different chemical formulas.
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scholaris.ca It is widely used for the analysis of complex mixtures, purity determination, and confirmation of compound identity. nih.gov
In the analysis of this compound, LC-MS would first separate the compound from any impurities or starting materials. The subsequent mass analysis, typically using a soft ionization technique like electrospray ionization (ESI), would provide the molecular weight of the eluted compound. nih.gov ESI is a gentle ionization method that usually results in a prominent protonated molecule, [M+H]⁺, or other adduct ions (e.g., [M+Na]⁺), with minimal fragmentation. nih.govlifesciencesite.com This makes it particularly useful for confirming the molecular weight of the target compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected [M+H]⁺ ion, providing structural information that complements EIMS data. lifesciencesite.com Studies on similar 2-substituted pyrrole derivatives using ESI-MS have shown that fragmentation pathways are heavily dependent on the nature of the side-chain substituent. nih.gov
High-resolution fast atom bombardment mass spectrometry (HRFABMS) is another soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a beam of high-energy atoms. This method is effective for analyzing non-volatile and thermally labile compounds. mdpi.commdpi.com
HRFABMS provides accurate mass measurements, enabling the determination of the elemental composition of a molecule. mdpi.com For this compound, HRFABMS would yield a precise mass for the molecular ion (or protonated molecule), confirming its elemental formula (C₇H₁₁NO). This technique has been successfully applied to the structural elucidation of various complex organic molecules, including porphyrins and their derivatives. tcd.ie
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light. These techniques provide valuable information about the electronic structure and photophysical properties of a compound.
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
For pyrrole and its derivatives, the UV-Vis spectrum is characterized by π → π* transitions. The position of λmax is sensitive to the substitution pattern on the pyrrole ring and the nature of the solvent. tandfonline.comtandfonline.com Generally, increasing conjugation or the presence of electron-donating groups leads to a bathochromic shift (a shift to longer wavelengths). masterorganicchemistry.com While simple pyrroles absorb in the UV region, extended conjugation can push the absorbance into the visible range. youtube.com
For this compound, the primary absorption is expected to be in the ultraviolet region, typical for a substituted pyrrole ring. The spectrum would likely show a strong absorption band corresponding to the π → π* transition of the pyrrole chromophore. The specific λmax would be influenced by the methyl and ethanol substituents on the pyrrole ring. For comparison, the UV spectrum of ethanol itself shows no significant absorption in the typical UV-Vis range (200-800 nm). shimadzu.combiorxiv.org
Table 2: Representative UV-Vis Absorption Data for Pyrrole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Pyrrolizine-3-one derivatives | Various | 306–416 | tandfonline.comtandfonline.com |
| Azo dyes with cinnamic acid | Ethanol | 350-550 | academie-sciences.fr |
| Mesityl oxide (conjugated C=O) | Not specified | 228 | masterorganicchemistry.com |
This table provides examples of absorption maxima for related heterocyclic systems to give context.
While many simple pyrroles are not strongly fluorescent, certain derivatives exhibit interesting emission properties. Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. The difference between the absorption maximum (λmax) and the emission maximum is known as the Stokes shift.
The photophysical properties of pyrrole-containing compounds, such as their fluorescence quantum yield and lifetime, are highly dependent on their molecular structure and environment. tandfonline.commdpi.com For instance, the introduction of a pyrrolyl substituent in some systems has been shown to significantly impact Stokes shifts. tandfonline.comtandfonline.com Studies on various substituted pyrroles have revealed that they can emit in the blue region of the spectrum with considerable Stokes shifts. researchgate.net The fluorescence of some pyrrole derivatives can also be sensitive to the solvent polarity and its ability to form hydrogen bonds, a phenomenon known as solvatochromism. mdpi.com The analysis of the emission spectrum of this compound and its analogs would provide insights into their potential as fluorescent probes or materials.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Additional Characterization Methods for Pyrrole-Based Polymers and Complexes
Beyond the fundamental structural characterization, a suite of other analytical techniques is employed to understand the morphology, electronic properties, and elemental composition of polymers and metal complexes derived from or related to this compound.
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For polypyrrole and its derivatives, SEM analysis reveals the shape, size, and arrangement of the polymer particles or films, which are critical for their application, for instance, in sensors and electronic devices. tandfonline.comresearchgate.net
Studies on N-substituted polypyrrole derivatives have utilized SEM to characterize the morphology of the synthesized polymers. tandfonline.commetu.edu.tr The morphology of polypyrrole can vary significantly depending on the synthesis conditions, such as the concentration of the monomer and the polymerization method. researchgate.net For example, SEM results have shown that the morphology of polypyrrole particles can be nearly spherical. researchgate.net In other cases, the electropolymerization of pyrrole derivatives can lead to the formation of films with distinct surface features. qucosa.de For instance, the copolymerization of pyrrole with other monomers can result in different growth patterns, with some growing two-dimensionally and others three-dimensionally. researchgate.net
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying metal complexes and organic radicals. wikipedia.org In the context of pyrrole-based systems, EPR is instrumental in characterizing metal complexes where either the metal ion or the pyrrole-containing ligand is paramagnetic.
The reduction of Ni(II) macrocyclic complexes, which can be related to pyrrole-containing structures, can lead to either a Ni(I) species or a ligand-based radical anion. EPR spectroscopy is crucial for distinguishing between these two possibilities. scielo.br Ni(I) complexes typically show characteristic EPR spectra similar to those of Cu(II) complexes, while ligand-centered radicals exhibit narrow EPR signals around g = 2.00. scielo.br
EPR has been used to study the electronic ground states of pyrrolyl-based iron pincer complexes. acs.org For example, an iron(I) dinitrogen complex was found to have a low-spin (S = 1/2) ground state, and its X-band EPR spectrum in a frozen toluene (B28343) solution was simulated to determine the g-values and hyperfine coupling constants. acs.org The technique is also sensitive to the coordination environment of the metal center. acs.org
Furthermore, variable-temperature EPR studies can provide thermodynamic parameters for processes like the dimerization of metal complexes of tripyrrindione, a linear tripyrrolic analog. nih.gov The EPR spectra can reveal interactions between metal-based and ligand-based electronic spins. nih.gov
Table 2: EPR Parameters for a Selected Pyrrole-Based Metal Complex
| Complex | Solvent | Temperature (K) | g-values | Hyperfine Coupling (A) | Ref. |
| [(tBuPNP)FeN2] | Toluene | 32 | gx = 2.591, gy = 2.200, gz = 1.9763 | AP,x = AP,y = AP,z = 18 G | acs.org |
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of newly synthesized derivatives of this compound, its polymers, and complexes to confirm that the obtained product has the expected empirical formula.
For various synthesized pyrrole derivatives, elemental analysis is routinely performed and the results are compared with the calculated values to verify the purity and identity of the compounds. mdpi.com For example, in the synthesis of N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide, the found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values. mdpi.com
Similarly, for metal complexes of a 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione ligand, elemental analysis was used to confirm the proposed formulae of the complexes. mdpi.com In another instance, while characterizing a pyrrolyl-based iron pincer complex, elemental analysis was performed, although a discrepancy in the nitrogen content was noted, which could indicate the presence of impurities or challenges in the analysis of this specific compound. acs.org The synthesis of 2-cyanoacetyl-1-methylpyrrole and its subsequent reaction products also relied on elemental analysis for structural assignment, in conjunction with other spectroscopic and crystallographic methods. researchgate.net
Table 3: Elemental Analysis Data for a Selected Pyrrole Derivative
| Compound | Formula | Calculated (%) | Found (%) | Ref. |
| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(pyridin-2-yl)pyridine-2-carboximidamide | C17H15N5O2 | C: 63.54, H: 4.71, N: 21.79 | C: 63.52, H: 4.70, N: 21.86 | mdpi.com |
Reactivity and Chemical Transformations of 2 2 Methylpyrrol 1 Yl Ethanol
Electrochemical Reactivity and Polymerization Studies
The electrochemical characteristics of 2-(2-Methylpyrrol-1-yl)ethanol are largely defined by the pyrrole (B145914) moiety, a well-known precursor for conducting polymers. However, the substituents on both the nitrogen and the C2-position of the pyrrole ring introduce significant modifications to its polymerization behavior.
Electropolymerization Mechanisms of N-Substituted Pyrroles
The electropolymerization of pyrrole and its N-substituted derivatives generally proceeds through an oxidative coupling mechanism. The process is initiated at an electrode surface by the oxidation of the monomer to a radical cation. acs.orgpsu.edu This is the first and rate-determining step of the reaction. acs.org Subsequently, two of these radical cations couple, typically at the α-positions (C2 and C5), which are the most electron-rich and sterically accessible sites, to form a dicationic dimer. psu.edu This dimer then loses two protons to rearomatize, forming a neutral bipyrrole unit. psu.edu The process continues as the dimer, which has a lower oxidation potential than the monomer, is oxidized, allowing for further coupling with other radical cations and chain propagation. psu.edu This leads to the growth of a polymer film on the electrode surface. mdpi.com
Initiation: Oxidation of the monomer to a radical cation at the electrode.
Coupling: Dimerization of two radical cations.
Stabilization: Deprotonation to form an aromatic dimer.
Propagation: Oxidation of the dimer and subsequent coupling with monomer radical cations to extend the polymer chain.
This mechanism is widely accepted for pyrrole and many of its derivatives; however, the nature of the substituent on the nitrogen atom can significantly influence the reaction pathway and the properties of the resulting polymer. psu.edu For instance, the presence of nucleophilic groups on the N-substituent can lead to side reactions, such as intramolecular cyclization. acs.org
Structure-Reactivity Relationships in Electropolymerization: Influence of N-Substituents and Steric Factors
The structure of the pyrrole monomer, particularly the substituents on the nitrogen atom and the pyrrole ring, plays a critical role in its ability to electropolymerize. For this compound, two key structural features dictate its reactivity: the N-(2-hydroxyethyl) group and the methyl group at the C2-position.
N-Substituents: The N-(2-hydroxyethyl) substituent introduces a nucleophilic hydroxyl (-OH) group. Research on similar N-(hydroxyl alkyl) pyrroles has shown that such groups can hinder polymerization. acs.org It is hypothesized that the hydroxyl group can act as an internal nucleophile, attacking the radical cation formed during the initial oxidation step. acs.org This leads to an intramolecular cyclization reaction, which effectively terminates the polymerization process and prevents the formation of a high-molecular-weight polymer film. acs.org Studies on N-(hydroxyalkyl)pyrroles have shown that they are more difficult to polymerize compared to unsubstituted pyrrole. researchgate.net
| Substituent Type | Example Monomer | Effect on Electropolymerization | Primary Reason | Reference |
|---|---|---|---|---|
| N-Alkyl (large) | N-tert-butylpyrrole | Prevents polymerization | High steric hindrance | acs.org |
| N-Hydroxyalkyl | N-(2-hydroxyethyl)pyrrole | Poor polymerization | Intramolecular cyclization (nucleophilic attack by OH) | acs.orgairitilibrary.com |
| C2-Alkyl | 2-Methylpyrrole | Fails to electropolymerize | Steric hindrance at a key coupling site | cdnsciencepub.com |
| N-Aryl | N-Phenylpyrrole | Forms polymer, but may have lower conductivity | Steric hindrance and electronic effects | nih.gov |
Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers
To overcome the difficulties associated with the homopolymerization of sterically hindered or functionally complex pyrrole derivatives, a common and effective strategy is copolymerization with unsubstituted pyrrole. uea.ac.ukmdpi.com This approach would be applicable to this compound.
In a copolymerization process, the unsubstituted pyrrole monomer can facilitate the formation of a polymer backbone. The resulting copolymer would incorporate units of this compound randomly distributed along the polypyrrole chains. researchgate.net The properties of these copolymers are typically intermediate between those of the respective homopolymers. nih.gov
Studies on copolymers of pyrrole with N-hydroxyalkyl pyrroles have shown that the incorporation of the substituted monomer influences the material's properties. researchgate.netairitilibrary.com While the N-hydroxyalkyl groups can make the initial polymerization more difficult, they can enhance the ionic mobility within the resulting polymer film. airitilibrary.com This is because the polar hydroxyl groups can interact favorably with the dopant ions required for charge transport in the conducting polymer, potentially improving properties like specific charge storage and charge/discharge capacity. airitilibrary.com However, the steric bulk introduced by the substituents generally leads to a decrease in the polymer's electrical conductivity compared to pure polypyrrole, as it disrupts the planarity and conjugation of the polymer backbone. airitilibrary.comnih.gov
| Polymer Type | Conductivity | Thermal Stability | Ionic Mobility/Redox Behavior | Reference |
|---|---|---|---|---|
| Polypyrrole (PPy) | High (e.g., 10-100 S/cm) | Good | Standard redox behavior | airitilibrary.comnih.gov |
| PPy-co-Poly(N-methylpyrrole) | Lower than PPy | Intermediate | Intermediate properties | nih.gov |
| PPy-co-Poly(N-hydroxyethylpyrrole) | Lower than PPy | Lower than PPy | Enhanced ionic mobility, higher charge storage | researchgate.netairitilibrary.com |
Oxidation and Reduction Chemistry of the Pyrrole Ring and Ethanol (B145695) Moiety
The chemical reactivity of this compound is characterized by the distinct chemistries of its two main components: the aromatic pyrrole ring and the primary alcohol of the ethanol moiety.
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. It is susceptible to oxidation, which, as discussed above, is the key step in electropolymerization. wikipedia.org Under harsh acidic or oxidative conditions, pyrroles can undergo degradation and form polymeric tars. wikipedia.org Controlled oxidation, however, can be a useful synthetic tool. For example, the oxidation of N-substituted pyrroles with reagents like hypervalent iodine can lead to the formation of functionalized γ-lactams, which are valuable synthetic intermediates. utas.edu.au The reduction of the pyrrole ring is more difficult due to its aromatic stability. utas.edu.au Catalytic hydrogenation can reduce the pyrrole to a pyrrolidine, but this typically requires high pressure and temperature.
Ethanol Moiety: The primary alcohol group (-CH₂OH) on the side chain exhibits typical alcohol reactivity. It can be oxidized to an aldehyde or, under stronger conditions, to a carboxylic acid. smolecule.com Common oxidizing agents for this transformation include reagents based on chromium (e.g., PCC, PDC) or manganese (e.g., KMnO₄), as well as milder, more selective reagents like those based on hypervalent iodine (e.g., IBX, Dess-Martin periodinane). smolecule.comresearchgate.net The hydroxyl group can also undergo substitution reactions to introduce other functional groups or participate in esterification reactions. smolecule.com
Cyclization Reactions and Annulation Strategies
The structure of this compound, with a nucleophilic hydroxyl group tethered to the pyrrole nitrogen, is predisposed to intramolecular cyclization reactions.
Intramolecular Cyclization Pathways of N-Substituted Pyrroles
Intramolecular cyclization is a significant reaction pathway for N-substituted pyrroles that possess a side chain with a nucleophilic group. acs.org As mentioned in the context of electropolymerization (Section 4.1.2), the hydroxyl group of the N-(2-hydroxyethyl) side chain can attack the pyrrole ring, particularly when the ring is activated by oxidation to a radical cation. acs.org
Beyond electrochemical conditions, cyclization can be promoted by other chemical means. For instance, methods involving the oxidation of the alcohol to an aldehyde can trigger a subsequent intramolecular condensation. An IBX-mediated oxidative cyclization of N-hydroxyalkyl enamines has been reported to produce 2,3-disubstituted pyrroles. researchgate.net A similar strategy applied to this compound would involve the oxidation of the primary alcohol to an aldehyde. This intermediate could then potentially undergo an intramolecular cyclization via attack of the C5-position of the pyrrole onto the aldehyde carbonyl, followed by dehydration to form a fused ring system. The specific outcome would depend on the reaction conditions and the relative reactivity of the pyrrole ring and the newly formed aldehyde.
Another well-established strategy for forming fused heterocyclic systems is the PIFA-mediated intramolecular cyclization, which has been used to synthesize N-substituted indoles and other pyrrole-fused aromatic compounds. organic-chemistry.org This type of reaction typically involves the cyclization of an N-aryl or N-alkyl amine onto an aromatic ring, proceeding through a proposed nitrenium ion intermediate. organic-chemistry.org While the starting material in these reported cases differs from this compound, the principle of intramolecular annulation highlights a key aspect of the reactivity of substituted pyrroles.
Formation of Fused Heterocyclic Systems (e.g., pyrrolotriazepines, pyrrolidone-fused derivatives)
The bifunctional nature of this compound, possessing both a pyrrole ring and a hydroxyl group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through intramolecular cyclization pathways, leading to the formation of complex polycyclic structures.
One notable application is in the synthesis of pyrrolotriazepine derivatives. Although direct synthesis from this compound is not extensively detailed in the provided results, the broader context of pyrrole chemistry suggests its potential. For instance, the reaction of 2-hydrazinyl-3-(1H-pyrrol-1-yl)pyridine with glyoxylates leads to the formation of Current time information in Bangalore, IN.mdpi.comresearchgate.nettriazolo[4,3-a]pyridine systems, demonstrating the feasibility of fusing triazole rings with pyrrole-containing structures. chim.it This suggests that derivatives of this compound, after appropriate functionalization of the ethanol side chain to introduce a hydrazine (B178648) or a related nitrogen-based nucleophile, could undergo intramolecular cyclization to yield pyrrolotriazepine frameworks.
The formation of pyrrolidone-fused derivatives is another significant transformation. For example, a series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized. mdpi.com The synthesis involved the condensation of 5-substituted oxindoles with an N-substituted 2-pyrrolidone aldehyde. mdpi.com While this example doesn't start directly from this compound, it highlights a strategy where the pyrrole moiety is fused to a pyrrolidone ring system. A potential pathway could involve the oxidation of the hydroxyl group of this compound to a carboxylic acid, followed by intramolecular amidation with a suitably placed amino group to form the lactam (pyrrolidone) ring. The synthesis of N-substituted pyrrolidine-2-ones can be achieved through the lactamization of γ–butyrolactone with primary amines.
Intramolecular cyclization of pyrrole derivatives is a key strategy for accessing such fused systems. For instance, intramolecular cyclization of enols derived from acylethynylpyrroles can lead to the formation of pyrrolizines. mdpi.com Another example involves the intramolecular Wittig reaction of a pyrrol-2-yl glyoxylate (B1226380) to prepare a fused derivative. chim.it These examples underscore the versatility of the pyrrole ring in constructing fused heterocyclic architectures.
Reactions Involving the Hydroxyl Group of the Ethanol Side Chain
The hydroxyl group on the ethanol side chain of this compound is a key site for chemical modifications, enabling both the introduction of new functional groups and participation in intermolecular reactions.
Derivatization and Functionalization of the Hydroxyl Group
The hydroxyl group of pyrrole-alkanol derivatives can be readily functionalized through various standard organic transformations. These reactions are crucial for modifying the molecule's physical and chemical properties and for preparing it for subsequent synthetic steps.
Common derivatization reactions include:
Oxidation : The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. This transformation is fundamental for creating carbonyl-containing derivatives that can participate in a wide range of subsequent reactions, such as the formation of imines, esters, and amides.
Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This is a common strategy for protecting the hydroxyl group or for introducing specific functionalities.
Substitution : The hydroxyl group can be replaced by other functional groups. For example, treatment with thionyl chloride can convert the alcohol to a chloride, which is a good leaving group for nucleophilic substitution reactions.
A study on the functionalization of phenolic aldehydes provides a parallel for the types of reactions the hydroxyl group of this compound could undergo. In that study, a phenolic hydroxyl group was first hydroxyalkylated, and then the aldehyde was reduced to a diol, which could then be used in polymerization reactions. mdpi.com This demonstrates a two-step functionalization process that could be adapted for this compound.
Intermolecular Reactions Mediated by the Ethanol Moiety
The ethanol side chain, and specifically its hydroxyl group, can facilitate intermolecular reactions, leading to the formation of larger molecular assemblies. One of the most significant examples of such a reaction is the Mitsunobu reaction . In the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group can be coupled with a variety of nucleophiles, including carboxylic acids, phenols, and imides. researchgate.net This reaction allows for the formation of esters, ethers, and other C-O, C-N, and C-S bonds under mild conditions.
The hydroxyl group can also participate in condensation reactions. For example, it can react with aldehydes or ketones to form acetals or ketals, respectively. Furthermore, it can be involved in the formation of coordination compounds by acting as a donor ligand for metal ions, as will be discussed in the following section.
Coordination Chemistry and Ligand Properties
The presence of both a nitrogen atom within the pyrrole ring and an oxygen atom in the hydroxyl group makes this compound and its derivatives attractive candidates for use as ligands in coordination chemistry.
This compound as a Ligand Precursor for Metal Complexes
This compound can act as a precursor to more complex ligands. The hydroxyl group can be derivatized to introduce additional coordinating atoms, thereby increasing the denticity and modifying the coordination properties of the resulting ligand. For example, the hydroxyl group could be converted into an ether or an amine, which could then also coordinate to a metal center.
Pyrrole-based ligands, in general, have been extensively studied in coordination chemistry. rsc.orgacs.org The nitrogen atom of the pyrrole ring can coordinate to a metal center, and substituents on the pyrrole ring can introduce additional donor atoms. For instance, 2,5-bis(diphenylphosphinomethyl)pyrrole reacts with copper(I) and silver(I) salts to form two-coordinate mononuclear ionic complexes. rsc.org In these complexes, there is a π-interaction between the pyrrole ring atoms and the metal. rsc.org This highlights the potential for the pyrrole ring itself to participate in metal binding.
Synthesis and Characterization of Metal-Pyrrole Coordination Compounds
A variety of metal complexes containing pyrrole-based ligands have been synthesized and characterized. researchgate.netechemcom.commdpi.comnih.gov These complexes often exhibit interesting structural features and potential applications in areas such as catalysis and materials science.
For example, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has been used to synthesize complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). nih.gov These complexes were characterized by various techniques including NMR, elemental analysis, FT-IR, EPR, and magnetic studies. nih.gov
In another study, palladium complexes with indazolinylidene ligands bearing a pendant amine were synthesized and tested in the arylation of 1-methylpyrrole. acs.org The amine-functionalized catalysts showed enhanced activity, demonstrating the influence of the ligand structure on the catalytic performance of the metal complex. acs.org
The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. echemcom.commdpi.com The resulting complexes can be characterized by a range of spectroscopic and analytical methods to determine their structure and properties.
Table of Synthesized Metal Complexes with Pyrrole-based Ligands
| Ligand | Metal Ion(s) | Resulting Complex Formula | Reference |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Mn(C15)Cl2MeOH, Fe(C15)Cl2MeOH, Ni(C15)Cl2MeOH, Cu(C15)2Cl2, Zn(C15)4Cl2 | nih.gov |
| 2,5-bis(diphenylphosphinomethyl)pyrrole | Cu(I), Ag(I) | [M{(L1H)-κ2N,N}]+[X]− (X = [CuCl2], BF4 or OTf) | rsc.org |
| Tris[2-(pyrrol-2-ylmethyl-eneamino)ethyl] amine | Co(II), Ni(II), Cd(II), Mn(II) | Not specified | echemcom.com |
| 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid | Zn(II), Fe(II) | [M(H2tmidc)2(H2O)2]·2H2O | mdpi.com |
| 5-(1-methylpyrrole-2-yl) methyl)-4-(2-chlorophenyl)-1,2,4-triazoline-3-thione | Not specified | Not specified | mdpi.com |
Computational and Theoretical Studies on 2 2 Methylpyrrol 1 Yl Ethanol and Pyrrole Analogs
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods provide a detailed picture of bond lengths, bond angles, charge distributions, and molecular orbital energies.
Density Functional Theory (DFT) has become a primary computational method for studying pyrrole (B145914) derivatives due to its favorable balance of accuracy and computational cost. rsc.orgmdpi.com DFT is used to investigate the influence of various substituents on the structural, optical, and electronic properties of these compounds. rsc.org
Researchers employ various functionals and basis sets to optimize molecular geometries and calculate electronic properties. For instance, the B3LYP functional combined with basis sets like 6-31G(d) or 6-311+G** is commonly used for geometry optimization and frequency calculations for pyrrole systems. frontiersin.orgresearchgate.net Studies on N-substituted pyrroles, such as N-alkoxycarbonyl pyrroles, have shown that the substituent has a significant electron-withdrawing effect, leading to a more electron-deficient nitrogen atom compared to analogous N-sulfonylpyrroles. nih.govacs.org This effect is partly attributed to the degree of pyramidalization at the nitrogen atom in the sulfonylated compounds. nih.govacs.org
DFT calculations are crucial for understanding the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a key parameter that influences the chemical reactivity and electronic transitions of a molecule. For polypyrrole derivatives, the addition of functional groups can significantly shrink the band gap. researchgate.net The nature of the substituent (electron-donating or electron-withdrawing) systematically influences the electronic and optical properties of the pyrrole system. rsc.orgresearchgate.net
| Pyrrole System | DFT Method (Functional/Basis Set) | Key Findings | Reference |
|---|---|---|---|
| N-methylpyrrole | B3LYP/6-31G(d) | Explored transition structures for alkylation reactions. | researchgate.net |
| Dithiopyrrolopyrrole Isomers | B3LYP/6-311+G** | Calculated optimized geometries and relative stabilities of various isomers. | researchgate.net |
| Polypyrrole Derivatives | Not Specified | Evaluated the influence of side groups on structural and optoelectronic properties. | rsc.org |
| N-alkoxycarbonyl pyrrole | Not Specified | Determined that the N-alkoxycarbonyl group leads to a more electron-deficient nitrogen than an N-sulfonyl group. | nih.govacs.org |
| 2,5-di(2-thienyl) pyrrole derivatives | B3LYP/6-311G(d,p) | Calculated HOMO-LUMO energies and analyzed intermolecular charge transfer. | researchgate.net |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. These methods are often used for smaller systems or to benchmark DFT results.
Studies on the hydrogen bonding between pyrrole and other molecules, like hydrogen fluoride (B91410) or water, have been conducted using ab initio calculations. acs.orgaip.org For the pyrrole-hydrogen fluoride system, calculations at the MP4(SDTQ)/6-311++G**//MP2/6-31+G* level were used to determine the association energies of different hydrogen-bonding complexes (NH···F vs. FH···π). acs.org Such studies are vital for understanding intermolecular interactions in solution and biological systems.
Ab initio molecular orbital calculations have also been applied to investigate the structural isomers of complex pyrrole-containing systems like dithiopyrrolopyrrole. researchgate.net By comparing the total energies of optimized geometries at levels like HF/6-311+G**, researchers can predict the relative stabilities of different isomers. researchgate.net Furthermore, excited state ab initio molecular dynamics simulations have been employed to study the charge-transfer driven dynamics in pyrrole-water clusters, providing insights into photochemical processes. aip.org
Density Functional Theory (DFT) Applications
Computational Elucidation of Reaction Mechanisms
Theoretical calculations are indispensable for mapping out the complex pathways of chemical reactions, identifying transient intermediates, and determining the energetics that govern reaction rates and selectivity.
A key goal of computational reaction mechanism studies is to locate and characterize the transition state (TS) structure for each elementary step. The TS represents the highest energy point along the reaction coordinate and is crucial for understanding the kinetics of a reaction.
For example, DFT calculations have been used to explore the transition structures in the enantioselective alkylation of N-methylpyrrole. researchgate.net These studies can explain the observed enantioselectivities by analyzing non-covalent interactions, such as hydrogen bonds and aromatic interactions, between the catalyst and the substrates in the transition state. researchgate.net Similarly, the mechanism of the hetero-Diels-Alder reaction between nitrosoalkenes and pyrrole has been investigated, showing that the formation of the observed product proceeds through a specific, lower-energy transition state. frontiersin.org
Computational studies have also elucidated the mechanism for the formation of substituted pyrroles. A ruthenium-catalyzed nitrogen-transfer cycloaddition of diynes was proposed to proceed through a cyclic biscarbenoid intermediate, a mechanism supported by DFT calculations. d-nb.info In the formation of Schiff bases from pyrrole-2-carbaldehyde, calculations showed a two-step mechanism involving the formation of a carbinolamine intermediate followed by a rate-determining dehydration step. researchgate.net
Once transition states and intermediates are identified, their relative energies can be calculated to construct a full potential energy or Gibbs free energy profile for the reaction. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
In a study on the co-oligomerization of formaldehyde (B43269) and pyrrole under acidic conditions, DFT calculations (B3LYP//6-311G**) showed that the presence of an acid catalyst significantly lowered the energy barriers for C-C bond formation by approximately 10 kcal/mol. nih.gov Another study on the reaction of a calix frontiersin.orgpyrrole derivative with a superoxide (B77818) radical anion calculated the reaction to have a free energy barrier (ΔG‡) of 25.7 kcal/mol. nih.gov These quantitative insights are critical for optimizing reaction conditions and understanding catalytic effects.
| Reaction | Computational Method | Key Finding (Energy Barrier) | Reference |
|---|---|---|---|
| CH₂O addition to pyrrole α-carbon (acid-catalyzed) | B3LYP//6-311G** | Barrier lowered by ~10 kcal/mol compared to water-mediated reaction. | nih.gov |
| Hetero-Diels-Alder of nitrosoalkene and pyrrole | B3LYP/6-31G(d,p) | Energy barrier for the endo approach is ~25 kJ/mol lower than the exo approach. | frontiersin.org |
| Superoxide addition to a calix frontiersin.orgpyrrole-nitrone conjugate | PCM/B3LYP/6-31+G(d,p)//B3LYP/6-31G(d) | Calculated free energy of activation (ΔG‡) of 25.7 kcal/mol. | nih.gov |
| Hydrogen migration in pyrrole cation (Py+) | Not Specified | Barrier for H-migration from N to Cα is 287 kJ mol⁻¹ (2.97 eV). | acs.org |
Transition State Analysis and Reaction Pathway Mapping
Theoretical Insights into Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their photophysical properties, such as UV-visible absorption and emission spectra. mdpi.com
Theoretical studies on various pyrrole derivatives have successfully correlated calculated properties with experimental observations. For ladder-type π-conjugated compounds containing pyrrole rings, TD-DFT calculations at the B3LYP/6-31+G(d) level were able to predict the longest wavelength absorption maximum with high accuracy, identifying it as a HOMO-LUMO (π-π*) transition. mdpi.com Similar studies on polypyrrole derivatives have been conducted to guide the design of materials with specific optoelectronic features for technological applications. rsc.org
By attaching different aromatic groups to a core structure, the photophysical properties can be systematically tuned. A theoretical investigation on thieno-guanine derivatives attached to pyrrole, furan (B31954), and other aromatic systems showed that the substituents could significantly alter the absorption and emission wavelengths, oscillator strengths, and Stokes shifts. nih.gov The calculations, performed with functionals like B3LYP and CAM-B3LYP, revealed that the first singlet excited state (S1) in all derivatives was a highly allowed ππ* state, often involving intramolecular charge transfer (ICT). nih.govacs.org These theoretical insights are invaluable for designing novel fluorescent probes and optoelectronic materials.
| Compound/System | Computational Method | Predicted Property | Value | Reference |
|---|---|---|---|---|
| Benzophospholo[3,2-b]indole (BPI) derivative 8a | TD-DFT B3LYP/6-31+G(d) | Longest Wavelength Absorption (λabs) | 360 nm | mdpi.com |
| Benzophospholo[3,2-b]carbazole 9 | TD-DFT B3LYP/6-31+G(d) | Longest Wavelength Absorption (λabs) | 345 nm | mdpi.com |
| Arcyriarubin A anion | Ab initio MO and multireference perturbation theory | S1 state dihedral angle (indole/maleimide) | 83.4° | acs.org |
| Thieno-guanine-pyrrole derivative | TD-DFT CAM-B3LYP/6-311++G(d,p) | Fluorescence Wavelength (in water) | >500 nm | nih.gov |
Prediction and Analysis of Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation or in the solid state. rsc.orgrsc.org This is in stark contrast to the common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a decrease in fluorescence intensity. rsc.org Computational studies have been instrumental in elucidating the mechanisms behind AIE in pyrrole derivatives.
Theoretical models, such as those employing quantum mechanics/molecular mechanics (QM/MM) methods, have shown that the AIE effect in certain pyrrole derivatives can be attributed to a significant increase in the energy barrier for non-radiative decay pathways in the aggregated state. rsc.org For instance, in some bis(cyanostyryl)pyrrole derivatives, the steric hindrance imposed by neighboring molecules in the aggregate restricts the conformational changes necessary for radiationless decay, thus promoting the radiative emission of light. rsc.orgrsc.org This restriction of intramolecular motion (RIM) is a key mechanism underpinning the AIE phenomenon.
The positioning of substituents on the pyrrole ring can dramatically influence the AIE properties. For example, the location of cyano groups in bis(cyanostyryl)pyrrole derivatives has been shown to have a profound impact on molecular conformation, excited-state dynamics, and ultimately, the observed photophysical properties. rsc.orgrsc.org Computational analysis reveals that subtle changes in molecular architecture can lead to vastly different energy barriers between the Franck-Condon (FC) state and the minimum energy conical intersection (MECI), which dictates the efficiency of radiative versus non-radiative decay. rsc.org
| Pyrrole Derivative Class | Computational Method | Key Finding | Reference |
|---|---|---|---|
| bis(cyanostyryl)pyrroles | QM/MM, QM/MM-FEP | Cyano group position significantly alters energy barriers for non-radiative decay, influencing AIE behavior. rsc.orgrsc.org | rsc.orgrsc.org |
| Tetraphenylethylene-functionalized 1,4-dihydropyrrolo[3,2-b]pyrroles | Not Specified | Twisted molecular conformations in the aggregated state weaken intermolecular π-π stacking, leading to strong solid-state fluorescence. mdpi.com | mdpi.com |
| Pyrrolo[3,2-b]pyrroles with dimesitylborane | DFT | X-ray crystal analysis combined with DFT calculations provides insights into the origin of AIE characteristics. rsc.org | rsc.org |
| Tetraphenylpyrrole with aromatic carbonyl | Not Specified | Simple introduction of an aromatic carbonyl group can induce aggregation-induced phosphorescence. researchgate.net | researchgate.net |
Excited State Dynamics and Charge Transfer Processes
The photophysical properties of pyrrole derivatives are intrinsically linked to their excited-state dynamics and the nature of intramolecular charge transfer (ICT) processes. dergipark.org.trnih.gov Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for mapping the potential energy surfaces of the excited states and understanding the pathways of relaxation after photoexcitation. jmaterenvironsci.com
For many pyrrole-based systems, especially those with donor-acceptor architectures, photoexcitation leads to a significant redistribution of electron density, creating a charge-transfer state. researchgate.net The nature and efficiency of this charge transfer can be modulated by the specific substituents on the pyrrole ring and their relative orientations. nih.govresearchgate.net For example, in some pyrrolo[3,2-b]pyrrole (B15495793) derivatives, the presence of electron-withdrawing groups can lead to intramolecular charge transfer along the branches perpendicular to the long axis of the molecule. nih.gov
Computational investigations have also shed light on the role of twisted intramolecular charge transfer (TICT) states in the photophysics of some phenylpyrrole derivatives. dergipark.org.tr In these molecules, rotation around the bond connecting the phenyl and pyrrole rings in the excited state can lead to a highly polar TICT state, which often results in dual fluorescence. dergipark.org.tr The stability and accessibility of such TICT states are highly dependent on the solvent polarity and the steric hindrance around the inter-ring bond. dergipark.org.tr
Furthermore, studies on diketopyrrolopyrrole (DPP) derivatives have shown that substitutions within the core structure, such as replacing oxygen with sulfur, can significantly impact the intramolecular reorganization energy for both hole and electron transfer processes. tubitak.gov.trtubitak.gov.tr Lower reorganization energies are generally desirable for efficient charge transport in organic electronic devices.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape and intermolecular interactions of 2-(2-Methylpyrrol-1-yl)ethanol and its analogs in various environments. researchgate.netarxiv.org These simulations, by solving Newton's equations of motion for a system of atoms, can track the dynamic evolution of molecular structures over time, offering insights that are often inaccessible through static computational models or experimental techniques alone. nottingham.ac.uk
For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of the N-substituent and the nature of its interactions with surrounding solvent molecules or other molecules in an aggregate. researchgate.net The simulations can quantify the energetic barriers between different rotational isomers (rotamers) and the probability of occupying each conformational state. researchgate.net This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the self-assembly and macroscopic properties of pyrrole-based materials. scispace.comresearchgate.net For instance, simulations can elucidate the specific geometry and strength of N-H···π interactions between pyrrole rings, which are known to play a significant role in the crystal packing of many pyrrole derivatives. scispace.com By analyzing the radial distribution functions and other structural parameters from MD trajectories, researchers can gain a detailed picture of the local molecular environment.
In the context of drug design, MD simulations can be used to study the binding of pyrrole-containing ligands to biological macromolecules like proteins. nottingham.ac.ukmdpi.com These simulations can help to identify the key intermolecular interactions responsible for binding affinity and selectivity, thereby guiding the optimization of lead compounds. mdpi.com
Structure-Reactivity and Structure-Property Relationship Studies
Understanding the relationship between molecular structure and the resulting reactivity and properties is a cornerstone of chemical science. For this compound and its pyrrole analogs, computational studies have been instrumental in establishing these crucial relationships. beilstein-journals.orgmdpi.com
The nature of the substituent at the nitrogen atom of the pyrrole ring has a profound impact on the molecule's electronic structure, reactivity, and physical properties. mdpi.comresearchgate.net Computational studies have systematically explored these effects.
For instance, the introduction of an N-substituent can alter the electron density of the pyrrole ring. Electron-withdrawing groups, such as N-alkoxycarbonyl, can increase the stability of the pyrrole ring by making the nitrogen atom more electron-deficient. nih.gov Conversely, electron-donating groups can increase the electron density, affecting the molecule's oxidation potential and reactivity in processes like electropolymerization. mdpi.com
The size and steric bulk of the N-substituent also play a critical role. nih.gov Large substituents can hinder the polymerization of pyrrole monomers by sterically blocking the reactive sites on the pyrrole ring. mdpi.com This has been a key consideration in the design of conducting polymers based on N-substituted pyrroles. mdpi.com Structure-reactivity relationship (SRR) studies have been conducted to understand the effect of N-α substitution on the formation of electroactive polypyrrole films. beilstein-journals.orgmdpi.com
Furthermore, the N-substituent can influence the intermolecular interactions and crystal packing of pyrrole derivatives. This, in turn, affects their solid-state properties, such as luminescence and charge transport. mdpi.com
Computational chemistry provides a powerful platform for the rational design of new luminescent materials with specific, desired properties. jmaterenvironsci.comacs.org By understanding the fundamental principles that govern light emission, researchers can computationally screen and optimize molecular structures before undertaking costly and time-consuming synthesis.
A key design principle for highly luminescent compounds, particularly those exhibiting AIE, is the strategic restriction of intramolecular motion in the aggregated state. rsc.orgrsc.org Computational models can predict how different molecular architectures will affect the energy barriers to non-radiative decay upon aggregation. rsc.org This allows for the in-silico design of molecules with enhanced solid-state emission. rsc.org
Another important design strategy involves tuning the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov By carefully selecting donor and acceptor moieties and controlling their geometric arrangement, it is possible to tailor the emission wavelength and quantum yield. nih.gov Computational methods like TD-DFT are essential for predicting the absorption and emission spectra of these designed compounds. jmaterenvironsci.com
The extension of the π-conjugated system is a common approach to red-shift the emission of fluorescent dyes. acs.org Computational studies can guide this process by predicting the effect of adding fused rings or other conjugated groups at specific positions on the pyrrole core. acs.org This allows for the targeted design of dyes that emit in the near-infrared (NIR) region, which is particularly valuable for bioimaging applications. acs.org
| Design Principle | Computational Approach | Desired Outcome | Reference |
|---|---|---|---|
| Restriction of Intramolecular Motion (RIM) | QM/MM, DFT | Enhanced solid-state emission (AIE). rsc.orgrsc.orgmdpi.com | rsc.orgrsc.orgmdpi.com |
| Tuning Intramolecular Charge Transfer (ICT) | TD-DFT | Control over emission wavelength and quantum yield. nih.govjmaterenvironsci.com | nih.govjmaterenvironsci.com |
| Extension of π-Conjugated System | TD-DFT | Red-shifted emission, potentially into the NIR region. acs.org | acs.org |
| Introduction of Heavy Atoms/Carbonyl Groups | Not Specified | Promotion of intersystem crossing for phosphorescence. researchgate.net | researchgate.net |
Understanding the Influence of N-Substituents on Reactivity and Properties
Computational Studies on Ligand-Metal Interactions and Complex Stability
The ability of this compound and its pyrrole analogs to act as ligands and form complexes with metal ions is a critical aspect of their chemistry, with implications in catalysis, materials science, and bioinorganic chemistry. mdpi.commdpi.com Computational methods offer a molecular-level understanding of these ligand-metal interactions and the stability of the resulting complexes. researchgate.netjussieu.fr
Density Functional Theory (DFT) calculations are frequently used to optimize the geometries of metal complexes and to probe the nature of the coordination bonds. mdpi.comrsc.org These calculations can determine key structural parameters, such as bond lengths and angles, and provide insights into the electronic structure of the complex. mdpi.com For example, DFT studies on ruthenium complexes with pyrrole-based ligands have helped to elucidate the relative stabilities of different isomers and coordination modes. mdpi.commdpi.com
Advanced Research Trajectories and Applications of N Substituted Pyrrole Ethanol Derivatives
Applications in Functional Materials Science
N-substituted pyrrole (B145914) derivatives, including 2-(2-Methylpyrrol-1-yl)ethanol, are foundational to the development of advanced functional materials. Their unique chemical structures, which can be tailored through synthetic modifications, allow for the creation of materials with specific electronic, optical, and sensing properties. The introduction of a hydroxyl group via the ethanol (B145695) substituent offers a site for further functionalization or can influence the material's properties through hydrogen bonding.
Development of Conductive Polymers and Organic Electronics
Polypyrrole (PPy) is a well-known conductive polymer with excellent environmental stability, high conductivity, and biocompatibility. mdpi.com However, its poor solubility and processability limit some applications. mdpi.com N-substituted pyrrole derivatives, such as those with ethanol groups, are synthesized to improve these properties. mdpi.com The substitution at the nitrogen atom can enhance solubility and allow for the introduction of specific functionalities without dramatically decreasing the conductivity of the resulting polymer. mdpi.comncl.ac.uk
The synthesis of these polymers is typically achieved through chemical or electrochemical polymerization. mdpi.comtechno-press.org Electrochemical methods like constant voltage, constant current, or cyclic voltammetry allow for the formation of thin polymer films directly onto an electrode surface. mdpi.com Chemical oxidation polymerization is a simpler, high-yield method suitable for industrial-scale production. mdpi.com
The resulting N-substituted polypyrrole derivatives have potential applications in various organic electronic devices, including:
Organic Photovoltaics (OPVs): Pyrrole-based materials can be used in the active layer of solar cells. beilstein-journals.org
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of some pyrrole derivatives make them suitable for use in display technologies.
Flexible Electronics: The improved processability of N-substituted polypyrroles allows for their incorporation into flexible substrates. mdpi.com
Recent research has explored the synthesis of N-substituted pyrroles from biomass-derived precursors like 2,5-dimethoxytetrahydrofuran (B146720), paving the way for more sustainable organic electronics. acs.org The electropolymerization of these monomers has been shown to produce stable polymer films on electrode surfaces. acs.org
Table 1: Comparison of Polymerization Methods for N-Substituted Pyrroles
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Electrochemical Polymerization | Polymer film is formed on an electrode surface by applying a potential. mdpi.com | Good control over film thickness and morphology. mdpi.com | Limited to conductive substrates. |
| Chemical Oxidation Polymerization | Monomers are polymerized in solution using a chemical oxidant. mdpi.com | Simple, high yield, suitable for large-scale production. mdpi.com | Less control over polymer structure and morphology. |
Role in Sensor Technologies and Advanced Chemical Devices
The ability of pyrrole-based materials to change their electrical or optical properties in response to chemical stimuli makes them excellent candidates for sensor applications. rsc.orgresearchgate.net N-substituted pyrroles, including this compound, can be incorporated into various sensor platforms. The ethanol group can act as a recognition site for specific analytes through hydrogen bonding or can be further modified to create more selective sensors.
Pyrrole-based sensors have been developed for the detection of a wide range of analytes, including:
Ions: Calix mdpi.compyrroles, a class of macrocyclic pyrrole compounds, are particularly effective at binding and sensing anions. researchgate.nethgxx.org
Metal Cations: Pyrrole-based Schiff bases and other derivatives have been designed as fluorescent and colorimetric sensors for metal ions like Fe³⁺, Sn²⁺, Cu²⁺, and Zn²⁺. growingscience.com
Gases: Polypyrrole films are used in gas sensors for detecting gases like ammonia (B1221849) and LPG, where the conductivity of the film changes upon exposure to the gas. scirp.org
Biomolecules: Functionalized polypyrroles can be used to create biosensors for detecting molecules like glucose. acs.org
The sensing mechanism often involves a change in the polymer's conductivity or a change in its fluorescence. rsc.orgrsc.org For example, the binding of an analyte can disrupt the conjugation of the polymer backbone, leading to a decrease in conductivity. rsc.org In fluorescent sensors, analyte binding can cause either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. growingscience.com
Table 2: Examples of Pyrrole-Based Chemical Sensors
| Sensor Type | Target Analyte | Principle of Operation |
|---|---|---|
| Amperometric Sensor | Chemical substrates | Measures the change in current resulting from the electrochemical reaction of the analyte at the polymer-coated electrode. rsc.org |
| Fluorescent Sensor | Metal ions (e.g., Fe³⁺, Sn²⁺) | The fluorescence intensity of the pyrrole derivative changes upon binding to the metal ion. growingscience.com |
| Colorimetric Sensor | Anions | The color of the sensor changes visibly upon interaction with the target anion. |
| Gas Sensor | Ammonia, LPG | The electrical conductivity of the polypyrrole film is altered by the adsorption of gas molecules. scirp.org |
Design of Luminescent Materials and Photonic Applications
Pyrrole derivatives are being extensively investigated for their applications in luminescent materials and photonics due to their tunable optical properties. google.com The introduction of different substituents onto the pyrrole ring allows for the precise control of the absorption and emission wavelengths of these materials. rsc.org The ethanol group in this compound can influence the solid-state packing of the molecules, which in turn affects their luminescent properties.
Key areas of research in this field include:
Fluorophores: Pyrrole-based molecules can exhibit high fluorescence quantum yields, making them useful as fluorescent probes and labels. acs.org The fluorescence properties can be modulated by solvent polarity and through interactions with other molecules. rsc.org
Phosphorescent Materials: Recently, organic room-temperature phosphorescent (RTP) materials based on pyrrole derivatives have been developed. nih.gov These materials have applications in bioimaging due to their long emission lifetimes, which can eliminate background fluorescence. nih.gov
Two-Photon Absorption: Some pyrrole derivatives exhibit two-photon absorption, allowing them to be excited by near-infrared light. nih.gov This property is highly desirable for applications in deep-tissue bioimaging and photodynamic therapy. nih.gov
Electrochromic Devices: The ability of polypyrrole films to change color upon oxidation and reduction makes them suitable for use in electrochromic devices, such as smart windows and displays. google.com
The design of these materials often involves creating donor-acceptor structures within the molecule to facilitate intramolecular charge transfer, which can lead to red-shifted emission and other desirable photophysical properties. rsc.org
Catalysis Research
The pyrrole scaffold is a versatile platform for the design of catalysts. The nitrogen atom can act as a coordinating site for metal ions, while the pyrrole ring itself can participate in catalytic cycles. N-substituted pyrroles, including those with ethanol functionalities, offer further opportunities for catalyst design by allowing for the fine-tuning of the electronic and steric properties of the ligand.
Investigation of Pyrrole Derivatives as Organocatalysts
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. researchgate.net Pyrrole derivatives have been explored as organocatalysts for a variety of reactions. The pyrrole nitrogen can act as a hydrogen bond donor or acceptor, while the aromatic ring can engage in π-stacking interactions, both of which can be used to activate substrates.
Several types of organocatalytic transformations have been achieved using pyrrole-based catalysts:
Paal-Knorr Pyrrole Synthesis: Acids like squaric acid and even vitamin B1 have been used as organocatalysts for the synthesis of N-substituted pyrroles from 1,4-diones and amines. rsc.orgwindows.net
Friedel-Crafts Reactions: Chiral phosphoric acids have been shown to be effective organocatalysts for the enantioselective Friedel-Crafts reaction of pyrroles with imines. acs.org
Domino Reactions: Organocatalysts can be used to promote cascade reactions, allowing for the efficient construction of complex molecules from simple starting materials. rsc.org
The development of new organocatalytic methods for the synthesis of pyrroles and other heterocycles is an active area of research, with a focus on developing more efficient, selective, and environmentally friendly processes. rsc.orgwindows.net
Metal-Pyrrole Complexes in Homogeneous and Heterogeneous Catalysis
Pyrrole derivatives are excellent ligands for a wide range of transition metals. The resulting metal-pyrrole complexes have shown significant catalytic activity in both homogeneous and heterogeneous catalysis. The ethanol group in this compound can coordinate to the metal center, creating a bidentate ligand and influencing the geometry and reactivity of the complex.
Homogeneous Catalysis: Metal-pyrrole complexes have been successfully employed as catalysts in a variety of homogeneous reactions, including:
Dehydrogenative Coupling: Pincer-type ligands featuring a central pyrrole donor have been used with metals like iridium and manganese to catalyze the dehydrogenative coupling of alcohols and amines to form pyrroles and other N-heterocycles. mdpi.comunl.pt
Olefin Metathesis: Ruthenium and tungsten complexes with pyridinyl alcoholato ligands, which are structurally related to pyrrole ethanol derivatives, have been used as catalysts for olefin metathesis reactions. mdpi.com
Reduction Reactions: Earth-abundant metal complexes with pyrrole-based pincer ligands have been investigated for catalytic reductive functionalization reactions. wvu.edu
Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, there is growing interest in developing heterogeneous catalysts based on metal-pyrrole complexes. This can be achieved by immobilizing the complexes on solid supports.
Supported Catalysts: Pyrrole-2-carboxaldehyde has been anchored to polystyrene and then complexed with various metal ions (V(IV), Mn(II), Ni(II), Cu(II)) to create recyclable catalysts for the oxidation of styrene. asianpubs.org
Magnetic Nanoparticles: Sulfonic acid functionalized magnetic nanoparticles have been used as a recyclable catalyst for the synthesis of N-substituted pyrroles. beilstein-journals.org
Carbon-Supported Intermetallics: Carbon-supported platinum-transition metal intermetallics have been synthesized using a Pt-pyrrole complex as a precursor, showing promise as catalysts for the oxygen reduction reaction in fuel cells. acs.org
Alumina (B75360) and Silica (B1680970) Supports: Inexpensive and commercially available materials like alumina and silica have been used to support various acid catalysts for the synthesis of N-substituted pyrroles. mdpi.comtandfonline.com
The development of robust and recyclable heterogeneous catalysts based on metal-pyrrole complexes is a key goal in sustainable chemistry. researchgate.netrsc.org
Role as Versatile Synthetic Precursors and Building Blocks in Organic Synthesis
The structural attributes of this compound, namely the presence of a nucleophilic pyrrole ring and a reactive hydroxyl group, position it as a valuable and versatile precursor in the field of organic synthesis. This compound serves as a foundational element for the creation of more intricate molecular structures.
Construction of Complex Heterocyclic Architectures
The pyrrole nucleus within this compound is a key feature that allows for its use in building more complex heterocyclic systems. Pyrrole and its derivatives are known to be important scaffolds in a wide array of biologically active compounds and materials. lucp.netmdpi.com The inherent reactivity of the pyrrole ring, coupled with the functional handle of the ethanol side chain, provides multiple avenues for synthetic elaboration.
Researchers have successfully utilized N-substituted pyrroles as starting materials for constructing fused heterocyclic systems. For instance, N-substituted pyrroles can be used to prepare various aryl-substituted pyrrolizine and indolizine (B1195054) derivatives. beilstein-journals.org The synthesis of complex structures often involves multi-step sequences where the pyrrole acts as a core unit. For example, the synthesis of 3-(2-hydroxyphenyl)-5-(1-methylpyrrol-3-yl)-2-pyrazolines has been achieved from (E)-2-hydroxy-3-(1-methylpyrrol-2-ylmethylene)chromanones and hydrazine (B178648) hydrate (B1144303) in refluxing ethanol, demonstrating the utility of the pyrrole moiety in forming larger heterocyclic frameworks. researchgate.net
Furthermore, the generation of poly-substituted pyrroles is a significant area of research, as these compounds are precursors to a variety of important molecules. lucp.net Methodologies like the Paal-Knorr reaction, which involves the reaction of a diketone with a primary amine, are fundamental in creating substituted pyrroles that can then be further functionalized. smolecule.com The ethanol group on this compound can be modified or used as a reactive site for cyclization reactions, leading to the formation of novel heterocyclic architectures.
The following table summarizes examples of complex heterocyclic systems synthesized from pyrrole derivatives:
| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Ref. |
| N-substituted pyrroles | Cyclization | Pyrrolizine derivatives | beilstein-journals.org |
| N-substituted pyrroles | Cyclization | Indolizine derivatives | beilstein-journals.org |
| (E)-2-hydroxy-3-(1-methylpyrrol-2-ylmethylene)chromanones | Condensation with hydrazine | 3-(2-hydroxyphenyl)-5-(1-methylpyrrol-3-yl)-2-pyrazolines | researchgate.net |
| 3-acetyl-1-methylpyrrole | Condensation and cyclization | Pyrimidine-2-thione derivatives | nih.gov |
Design and Synthesis of Chemically Diverse Compound Libraries
The concept of compound libraries, which are collections of diverse chemical compounds, is central to modern drug discovery and materials science. tebubio.com These libraries are screened to identify molecules with desired biological activities or material properties. This compound and its derivatives are valuable building blocks for generating such libraries due to the synthetic accessibility and the chemical diversity that can be introduced.
The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry because it is found in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov By starting with a core structure like this compound, chemists can systematically introduce a variety of substituents at different positions on the pyrrole ring and modify the ethanol side chain. This systematic variation allows for the exploration of a broad chemical space to identify compounds with optimized properties.
The synthesis of N-substituted pyrrole derivatives through methods like the Clauson-Kaas reaction, which can be performed under various conventional and greener conditions, facilitates the creation of diverse compound libraries. beilstein-journals.org For example, reacting various primary amines with 2,5-dimethoxytetrahydrofuran allows for the introduction of a wide range of substituents at the nitrogen atom of the pyrrole ring. beilstein-journals.org This approach enables the generation of libraries of N-substituted pyrroles for screening purposes.
The utility of pyrrole derivatives in creating compound libraries is further exemplified by their use in the synthesis of potential aldose reductase inhibitors, where variations in the pyrrole structure led to compounds with different inhibitory activities. researchgate.net This highlights how a single core structure can be elaborated into a library of compounds for biological evaluation.
Research in Bioinorganic Chemistry
The field of bioinorganic chemistry investigates the role of metals in biological systems. The ability of organic molecules, known as ligands, to bind to metal ions is a fundamental aspect of this field.
Ligand Design for Transition Metal Coordination in Biochemical Systems
The design of ligands that can coordinate with transition metals is crucial for understanding and mimicking the function of metalloenzymes and for developing new metal-based therapeutics. This compound contains both a nitrogen atom within the pyrrole ring and an oxygen atom in the ethanol group, both of which can potentially act as donor atoms to coordinate with a metal center.
N-substituted pyrrole derivatives have been incorporated into ligands for complexing transition metals. For instance, new ligands based on 1,2,4-triazoline-3-thione containing a 1-methyl-pyrrol-2-yl moiety have been synthesized and used to form coordination complexes with manganese(II), iron(II), nickel(II), copper(II), and zinc(II). mdpi.com These complexes were then evaluated for their anticancer activity, demonstrating the potential of pyrrole-containing ligands in medicinal bioinorganic chemistry. mdpi.com
The hydroxyl group of the ethanol side chain in this compound can also participate in metal coordination. Alcohols can act as ligands for transition metal complexes, and their deprotonation can lead to the formation of stable metal-alkoxide bonds. rsc.orgresearchgate.net The combination of the pyrrole nitrogen and the ethanol oxygen could allow this compound to act as a bidentate ligand, binding to a metal ion through both donor atoms. This chelation effect typically leads to more stable metal complexes.
The following table provides examples of transition metal complexes with ligands containing pyrrole or alcohol functionalities:
| Ligand Type | Metal Ion(s) | Coordination Mode | Application/Study | Ref. |
| Pyrrole-containing 1,2,4-triazoline-3-thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Coordination via thione and triazole nitrogens | Anticancer activity | mdpi.com |
| 1,2-Bis(1H-benzimidazol-2-yl)-1,2-ethanediol | Cu(II), Ni(II) | Tridentate, facial coordination | Magnetic properties, diastereoselectivity | rsc.org |
| Hydrazone Schiff base with hydroxyl group | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | ONO donor set | Antimicrobial studies | arabjchem.org |
Computational Modeling of Ligand-Biomolecule Interactions (e.g., enzymes)
Computational modeling, particularly molecular docking, is a powerful tool used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule, such as an enzyme or a receptor. nottingham.ac.uk This method is instrumental in drug design and in understanding the mechanism of action of bioactive compounds.
For derivatives of this compound, molecular docking studies can provide insights into how these molecules might bind to the active site of a target enzyme. For example, in the development of novel inhibitors, docking studies are frequently employed to rationalize the observed biological activities and to guide the design of more potent compounds.
Several studies have utilized molecular docking to investigate the interactions of pyrrole-containing compounds with various enzymes. For instance, docking studies were performed on new pyrrole derivatives to evaluate their potential as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are important targets in cancer therapy. nih.gov Similarly, docking has been used to understand the binding of pyrrole-based compounds to the active site of aldose reductase, an enzyme implicated in diabetic complications. beilstein-archives.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity of the ligand. beilstein-archives.orgorientjchem.org
The insights gained from computational modeling can help in the rational design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target. By understanding the structure-activity relationships at a molecular level, researchers can make more informed decisions in the optimization process. cardiff.ac.uk
The following table lists examples of enzymes that have been the subject of molecular docking studies with pyrrole-based ligands:
| Enzyme Target | Ligand Class | Purpose of Study | Ref. |
| Epidermal Growth Factor Receptor (EGFR) | Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines | Anticancer activity evaluation | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines | Anticancer activity evaluation | nih.gov |
| Aldose Reductase | 1,2,4-triazole derivatives | Antidiabetic properties investigation | beilstein-archives.org |
| Ketol-Acid Reductoisomerase (KARI) | Thiazolo[4,5-d]pyrimidine derivatives | Anti-tuberculosis drug development | uq.edu.au |
Q & A
Q. What are the common synthetic routes for 2-(2-Methylpyrrol-1-yl)ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of pyrrole derivatives. For example, reacting 2-methylpyrrole with ethylene oxide under inert conditions (e.g., nitrogen atmosphere) can introduce the ethanol moiety. Reaction parameters like solvent polarity (e.g., polar aprotic solvents for enhanced nucleophilicity), temperature (40–80°C), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography or crystallization is critical to isolate the product from byproducts like oligomers or unreacted starting materials. Similar protocols for pyrrolidine derivatives emphasize the importance of base catalysts (e.g., NaH) to deprotonate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR : H NMR reveals distinct signals for the pyrrole ring protons (δ 6.0–6.5 ppm), hydroxymethyl group (δ 3.5–4.0 ppm), and methyl substituent (δ 2.2–2.5 ppm). C NMR confirms the ethanol carbon (δ 60–65 ppm) and pyrrole carbons (δ 100–120 ppm).
- FTIR : Look for O-H stretching (3200–3600 cm) and C-N/C-O vibrations (1050–1250 cm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 141 for the parent compound) and fragmentation patterns validate structural integrity.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by optimizing parameters like thermal displacement and occupancy .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity and stability of this compound in different solvent environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model solvation effects using implicit solvent models (e.g., PCM). Key outputs include HOMO-LUMO gaps (reactivity indices), electrostatic potential maps (nucleophilic/electrophilic sites), and Gibbs free energy changes for reactions. For instance, thermodynamic frameworks (e.g., vaporization enthalpy calculations) predict volatility in industrial processes . AI-driven tools (e.g., retrosynthesis planners) suggest feasible synthetic pathways by analyzing reaction databases .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Standardize Assays : Compare IC values using consistent enzyme inhibition protocols (e.g., tyrosinase assays under pH 6.8 and 25°C) .
- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., oxidation byproducts) may skew activity.
- Structural Analogues : Compare activities of derivatives (e.g., methyl vs. benzyl substituents) to isolate substituent effects. For example, replacing the hydroxymethyl group with an amine reduces antimicrobial efficacy .
Q. In crystallographic studies of this compound complexes, how should researchers optimize refinement protocols using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve hydrogen bonding networks.
- Refinement in SHELXL :
Assign anisotropic displacement parameters for non-H atoms.
Apply restraints for disordered ethanol/pyrrole moieties.
Validate geometry via CHECKCIF to flag outliers (e.g., bond angles >5σ from norms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
